Rifampicina Quinona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

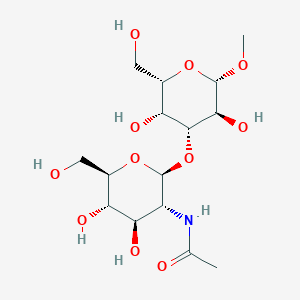

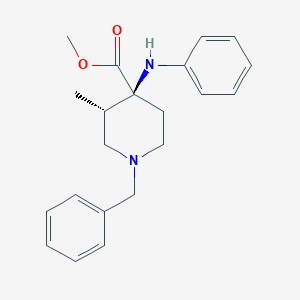

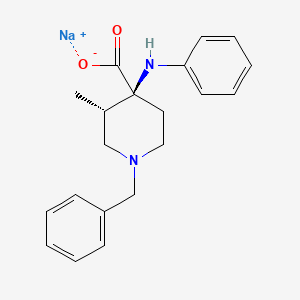

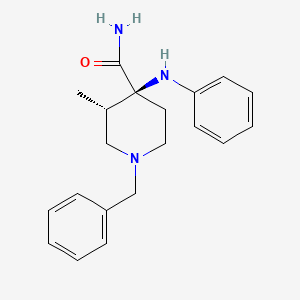

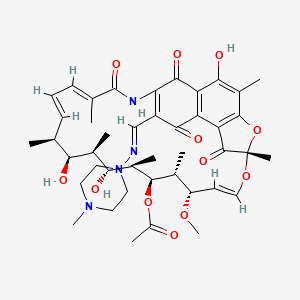

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate is a derivative of the antibiotic rifampicin, which is widely used in the treatment of tuberculosis and other bacterial infections. [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate is formed through the autoxidation of rifampicin and has been found to possess unique biological properties, including anti-inflammatory and neuroprotective activities .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its anti-inflammatory and neuroprotective properties.

Medicine: Potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.

Industry: Used in the development of new antibiotics and anti-inflammatory drugs.

Mecanismo De Acción

Target of Action

Rifampicin Quinone, a derivative of the antibiotic Rifampicin, primarily targets the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process of bacterial cells . In addition, Rifampicin Quinone has been shown to interact with microglial cells activated by fibrillary forms of recombinant human α-synuclein .

Mode of Action

Rifampicin Quinone operates by inhibiting the microbial RNAP . It forms a stable drug-enzyme complex, thereby impeding RNA synthesis . This interaction reduces the affinity of RNAP for short RNA transcripts .

Biochemical Pathways

Rifampicin Quinone affects several biochemical pathways. It has been found to reduce the secretion of prototypical inflammatory cytokines (TNF-α, IL-6) and the burst of oxidative stress in microglial cells activated with α-synuclein fibrillary aggregates . The suppressive effects of Rifampicin Quinone on cytokine release are probably due to inhibition of both PI3K- and non-PI3K-dependent signaling events .

Result of Action

Rifampicin Quinone has been shown to reduce microglial activation more effectively than its parent compound, Rifampicin . It also controls oxidative stress, which is essentially dependent on PI3K inhibition . Furthermore, Rifampicin Quinone is more efficient than Rifampicin in protecting neuronal cells from toxic factors secreted by microglia activated by α-synuclein fibrils .

Action Environment

The efficacy of Rifampicin Quinone can be influenced by environmental factors. For instance, the stability of Rifampicin, the parent compound of Rifampicin Quinone, is known to be temperature-dependent

Análisis Bioquímico

Biochemical Properties

Rifampicin Quinone has been found to interact with various enzymes and proteins. It has been shown to reduce the secretion of prototypical inflammatory cytokines (TNF-α, IL-6) and the burst of oxidative stress in microglial cells activated with α-Synuclein fibrillary aggregates . The suppressive effects of Rifampicin Quinone on cytokine release was probably due to inhibition of both PI3K- and non-PI3K-dependent signaling events .

Cellular Effects

Rifampicin Quinone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce microglial activation more effectively than its parent compound, Rifampicin . It also is more efficient than Rifampicin in protecting neuronal cells from toxic factors secreted by microglia activated by α-Synuclein fibrils .

Molecular Mechanism

The molecular mechanism of action of Rifampicin Quinone involves its interaction with various biomolecules. It appears to exert its effects at the molecular level through inhibition of both PI3K- and non-PI3K-dependent signaling events . This leads to a reduction in the secretion of inflammatory cytokines and a decrease in oxidative stress .

Temporal Effects in Laboratory Settings

Rifampicin Quinone has been found to undergo a chemical conversion to Rifampicin that is temperature dependent . This conversion occurs in physiologically relevant temperatures (30-50 °C) and time scales (24-120 h) and results in an increase in antimicrobial activity .

Metabolic Pathways

The major metabolic pathways of Rifampicin, from which Rifampicin Quinone is derived, transformed by the fungus Cunninghamella elegans were oxidation, demethylation and mono-oxidation .

Transport and Distribution

Rifampicin, the parent compound of Rifampicin Quinone, is known to be a potent inducer of both cytochrome P-450 oxidative enzymes and the P-glycoprotein transport system . This suggests that Rifampicin Quinone may also interact with these systems, influencing its transport and distribution within cells and tissues.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rifampicin quinone typically involves the oxidation of rifampicin. One common method is the use of horseradish peroxidase to catalyze the oxidation of rifampicin . The reaction is carried out under controlled conditions, often involving the use of specific buffers and temperatures to ensure the efficient conversion of rifampicin to rifampicin quinone.

Industrial Production Methods

Industrial production of rifampicin quinone can be achieved through continuous flow synthesis. This method involves the use of microreactors to couple multiple reaction steps and purification processes, resulting in a higher yield and efficiency . The starting material, rifamycin S, is reacted with tert-butylamine in a microreactor, followed by further reactions to produce rifampicin quinone.

Análisis De Reacciones Químicas

Types of Reactions

Rifampicin quinone undergoes various chemical reactions, including:

Oxidation: Catalyzed by enzymes such as horseradish peroxidase.

Reduction: Can be reduced back to rifampicin under certain conditions.

Substitution: Involves the replacement of functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Horseradish peroxidase, specific buffers, and controlled temperatures.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Rifampicin quinone is the primary product.

Reduction: Rifampicin is regenerated.

Substitution: Various substituted derivatives of rifampicin quinone.

Comparación Con Compuestos Similares

Similar Compounds

Rifampicin: The parent compound, widely used as an antibiotic.

Rifapentine: Another derivative of rifampicin, used in the treatment of tuberculosis.

Rifabutin: Similar to rifampicin, used to treat mycobacterial infections.

Uniqueness of [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

Rifampicin quinone is unique due to its enhanced anti-inflammatory and neuroprotective properties compared to rifampicin . It is more efficacious in reducing microglial activation and protecting neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases .

Propiedades

Número CAS |

13983-13-6 |

|---|---|

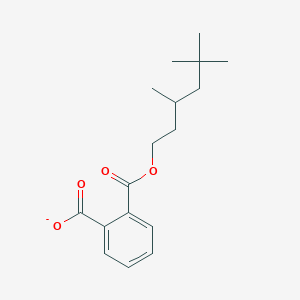

Fórmula molecular |

C43H56N4O12 |

Peso molecular |

820.9 g/mol |

Nombre IUPAC |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |

InChI |

InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |

Clave InChI |

IHHAOHNZEKYBLG-WLSIYKJHSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

SMILES isomérico |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)/C |

SMILES canónico |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

Sinónimos |

1,4-Dideoxy-1,4-dihydro-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]-1,4-dioxo-Rifamycin; Rifampin Quinone; 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-[N-(4-methyl-1-piperazinyl)formimidoyl]-2,7-(epoxypentadeca[1,11,13]trien |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.